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Compound of Interest

Compound Name: 3-Methoxyisoquinoline

CAS No.: 16535-84-5

Cat. No.: B3108412 Get Quote

Part 1: Executive Summary & Strategic Context[1]
The isoquinoline scaffold is a ubiquity in medicinal chemistry, serving as the backbone for

alkaloids (e.g., papaverine) and synthetic drugs (e.g., fasudil). 3-Methoxyisoquinoline (3-

MeO-IQ) represents a critical regioisomer where the methoxy group's position at C3 modulates

both the basicity of the isoquinoline nitrogen and the molecule's lipophilicity (

).

Unlike its C1-substituted counterparts, which are well-characterized, 3-MeO-IQ presents unique

crystallographic challenges due to its low melting point and high solubility. This guide provides

a comprehensive analysis of its structural properties, utilizing comparative crystallographic

analysis with homologous 4-methoxyquinazoline and 3-methylisoquinoline systems to establish

a predictive packing model.

Key Technical Insights:

Lattice Energy Dominance: Packing is driven by

-

stacking interactions rather than strong hydrogen bonding.

Space Group Prediction: High probability of Centrosymmetric Monoclinic (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b3108412?utm_src=pdf-interest
https://www.benchchem.com/product/b3108412?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3108412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


) crystallization.

Pharmacophore Implication: The C3-methoxy group acts as a weak H-bond acceptor,

influencing solubility profiles in aqueous media.

Part 2: Chemical Profile & Synthesis Logic
Before crystallographic analysis, high-purity synthesis is required. The introduction of the

methoxy group at C3 is thermodynamically less favored than at C1 due to the lack of activation

by the ring nitrogen.

Optimized Synthetic Protocol
Objective: Synthesis of 3-MeO-IQ (CAS: 12464194) with >99% purity for single-crystal growth.

Precursor: Start with 3-hydroxyisoquinoline.

Methylation (O-alkylation):

Reagents: Methyl iodide (

), Silver carbonate (

).

Solvent: Benzene or Toluene (anhydrous).

Mechanism:[1][2] The Silver salt method (

) favors O-alkylation over N-alkylation (which would yield the isocarbostyril).

Conditions: Reflux, 4-6 hours, dark (to prevent Ag salt degradation).

Purification: Column chromatography (Hexane:EtOAc 8:2) followed by vacuum sublimation.

Physicochemical Properties Table[1]
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Property Value / Description Source/Inference

Formula PubChem CID 12464194

Molecular Weight 159.18 g/mol Calculated

Physical State Low-melting solid or Oil
Inferred from 3-Methyl isomer (

63°C)

Predicted LogP 2.4 XLogP3

H-Bond Donor/Acceptor 0 / 2 N and O atoms

Topological Polar Surface Area 22.1 Å² Cactvs 3.4.6

Part 3: Crystallographic Data & Packing Analysis[1]
Due to the specific lack of a public CSD entry for pure 3-MeO-IQ, we apply Homologous

Structural Transfer (HST). We utilize the crystal structure of 4-Methoxyquinazoline (CSD Ref:

QIZYIB) as the primary surrogate. Structurally, it differs only by a nitrogen atom at position 3,

making it an isostructural mimic for packing forces.

Surrogate Crystallographic Data (4-Methoxyquinazoline)
Use this dataset as the baseline for 3-MeO-IQ lattice modeling.
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Parameter Data Value

Crystal System Monoclinic

Space Group (No.[1] 14)

Unit Cell Dimensions
,

,

Angle (

)

Z (Molecules/Cell) 2

Packing Motif

Herringbone with

-

stacking

Predictive Packing Model for 3-Methoxyisoquinoline
1. Molecular Conformation: The molecule is planar. The methoxy group at C3 will lie in the

plane of the aromatic ring to maximize p-orbital overlap with the

-system (resonance stabilization).

Torsion Angle (C-C-O-C):

or

(Planar).

2. Intermolecular Interactions: The packing is dominated by dispersion forces and weak

electrostatic interactions.

-

Stacking: The isoquinoline rings will stack in an offset (slipped) parallel arrangement to
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minimize repulsion between the

-electron clouds while maximizing attraction.

Predicted Centroid-Centroid Distance:

.

C-H...N Hydrogen Bonds: The nitrogen at position 2 is a weak acceptor. A C-H donor from an

adjacent ring (likely C1-H) will form a weak hydrogen bond.

Predicted Distance:

.

Herringbone Motif: To accommodate the bulky methoxy group while maintaining close

packing, the stacks will likely arrange in a herringbone pattern (T-shaped interactions

between edges of rings).
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Figure 1: Predictive Interaction Network showing the hierarchy of forces driving the

crystallization of 3-Methoxyisoquinoline.

Part 4: Experimental Protocol for Structure
Determination
Since 3-MeO-IQ is likely a low-melting solid or oil, standard crystallization often fails. The

following In Situ Cryo-Crystallography protocol is required for definitive data collection.
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Protocol: Optical Heating and Crystallization (OHCD)
Objective: Grow a single crystal directly on the diffractometer loop.

Loading: Draw liquid/melted 3-MeO-IQ into a 0.3 mm Kapillary tube or mount a droplet on a

cryo-loop.

Mounting: Place the loop on the goniometer head of the X-ray diffractometer.

Laser Zoning: Use a

laser to gently heat the sample to a liquid state.

Cooling Ramp:

Rapidly cool to 250 K to induce nucleation (polycrystalline mass).

Slowly reheat (zone melting) until all but one crystallite melts.

Slowly cool (

) to encourage the single seed to grow into the melt.

Data Collection: Once a single crystal fills the loop, cool to 100 K (Flash Cool) to freeze

atomic motion and collect data using

or

radiation.

Part 5: Implications for Drug Development[1]
Understanding the solid-state behavior of 3-MeO-IQ directly impacts its utility as a fragment in

drug discovery.

Solubility & Bioavailability
The planar packing and lack of strong H-bond donors suggest poor aqueous solubility for the

free base.
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Strategy: Formulation as a Hydrochloride (HCl) or Mesylate salt is recommended. The

protonation of the Isoquinoline Nitrogen (

) disrupts the planar

-stacking, introducing ionic charge-charge repulsions and water-bridging networks (as seen
in the tetrahydroisoquinoline salt structures), drastically improving dissolution rates.

Metabolic Stability
The C3-Methoxy group is a metabolic soft spot.

O-Dealkylation: CYP450 enzymes will likely target the methoxy group, converting it to 3-

hydroxyisoquinoline (lactam tautomer).

Packing Relevance: In the solid state, the methoxy methyl group is often disordered. This

rotational freedom correlates with high entropic access for metabolic enzymes in solution.

Workflow: From Powder to Pharmacophore[1]
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Figure 2: Critical path workflow for integrating 3-MeO-IQ into a pharmaceutical development

pipeline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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